molecular formula C21H19N3O3S B13943896 Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)- CAS No. 61417-05-8

Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)-

Cat. No.: B13943896
CAS No.: 61417-05-8
M. Wt: 393.5 g/mol
InChI Key: CIVJRNPJGJLWEV-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- is a complex organic compound with the molecular formula C21-H19-N3-O3-S and a molecular weight of 393.49 This compound is characterized by its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group through a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety is synthesized through a series of reactions, including nitration, reduction, and cyclization. The final step involves the coupling of the acridine derivative with methanesulfonanilide under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)-.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The methanesulfonanilide group may enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- can be compared with other similar compounds, such as:

The uniqueness of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61417-05-8

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C21H19N3O3S/c1-27-19-9-5-7-17-20(16-6-3-4-8-18(16)23-21(17)19)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23)

InChI Key

CIVJRNPJGJLWEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

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